PF-06939999

Description

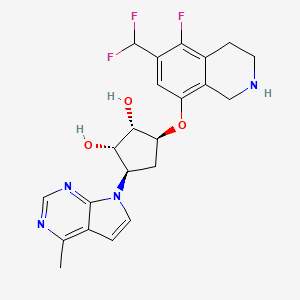

Structure

3D Structure

Properties

CAS No. |

2159123-14-3 |

|---|---|

Molecular Formula |

C22H23F3N4O3 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(1S,2S,3S,5R)-3-[[6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl]oxy]-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C22H23F3N4O3/c1-10-11-3-5-29(22(11)28-9-27-10)15-7-17(20(31)19(15)30)32-16-6-13(21(24)25)18(23)12-2-4-26-8-14(12)16/h3,5-6,9,15,17,19-21,26,30-31H,2,4,7-8H2,1H3/t15-,17+,19+,20-/m1/s1 |

InChI Key |

HBGHQRGHFNTSDP-DJABAAGCSA-N |

Isomeric SMILES |

CC1=C2C=CN(C2=NC=N1)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F |

Canonical SMILES |

CC1=C2C=CN(C2=NC=N1)C3CC(C(C3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core of PF-06939999: A Technical Guide to its PRMT5 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06939999 is a potent and selective, orally available, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] As a key enzyme in various cellular processes, PRMT5 has emerged as a significant target in oncology. This technical guide provides an in-depth overview of the inhibitory activity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to generate this information.

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetrical dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways.[2][3] Overexpression of PRMT5 has been observed in a variety of cancers, correlating with increased cell proliferation and poor patient outcomes.[2] Consequently, the inhibition of PRMT5 presents a promising therapeutic strategy for cancer treatment.

This compound is a SAM (S-adenosylmethionine)-competitive inhibitor, meaning it binds to the cofactor binding site of the PRMT5 enzyme, preventing the binding of SAM and subsequent methyltransferase activity.[3][4] This inhibition leads to a dose-dependent decrease in the levels of symmetric dimethyl arginine (SDMA), a direct biomarker of PRMT5 activity.[2] The downstream effects of this compound include the induction of cell cycle arrest, apoptosis, and senescence in cancer cells, as well as the modulation of alternative splicing of pre-mRNAs.[2][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (SDMA protein expression) | 1.1 nM | A427 non-small cell lung cancer (NSCLC) cells | [4] |

| IC50 (Cell Proliferation) | See Table 2 | Various NSCLC cell lines, 7-day treatment | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

| NSCLC Cell Line | IC50 (nM) |

| A427 | 1.3 |

| NCI-H441 | 2.5 |

| NCI-H1975 | 10.3 |

| A549 | 79.2 |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines [4]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by competitively inhibiting the methyltransferase activity of PRMT5. This leads to a cascade of downstream events, primarily affecting mRNA splicing and cell cycle regulation.

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory activity.

Symmetric Dimethyl Arginine (SDMA) ELISA

Objective: To quantify the cellular levels of SDMA as a direct biomarker of PRMT5 inhibition.

Methodology:

-

Cell Culture and Lysis: A427 cells are seeded in 96-well plates and treated with a dose range of this compound for 72 hours. Cells are then lysed using a suitable lysis buffer containing protease inhibitors.

-

ELISA Procedure: A competitive ELISA is performed using a commercially available SDMA antibody. The cell lysates are incubated in plates pre-coated with an SDMA-conjugated protein. An HRP-conjugated secondary antibody is then added, followed by a substrate solution. The absorbance is measured at 450 nm.

-

Data Analysis: The concentration of SDMA in the samples is determined by comparison to a standard curve. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: NSCLC cell lines (A427, NCI-H441, NCI-H1975, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 7 days.

-

Viability Measurement: After the incubation period, an equal volume of CellTiter-Glo® Reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal is allowed to stabilize for 10 minutes. Luminescence is then measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. The IC50 values are calculated from the dose-response curves.[4][5][6][7]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: A427 and NCI-H1975 cells are treated with various concentrations of this compound for 5 days.

-

Cell Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[4]

Apoptosis Assay

Objective: To evaluate the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: A427 cells are treated with a dose range of this compound for 96 hours.

-

Apoptosis Detection: Apoptosis is assessed by measuring the activity of caspases 3 and 7 using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Data Analysis: The luminescent signal, which is proportional to caspase activity, is measured. An increase in luminescence indicates an induction of apoptosis.[4]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Female nude mice are used.

-

Tumor Implantation: A427 or NCI-H441 NSCLC cells are implanted subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally once daily at various doses (e.g., 3-30 mg/kg).

-

Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is continued for a predefined period (e.g., 36-44 days) or until tumors reach a maximum allowed size.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure SDMA levels to confirm target engagement.[4]

Experimental and Clinical Workflows

The development and characterization of this compound involved a structured workflow from preclinical evaluation to clinical trials.

Caption: Preclinical to Clinical Workflow for this compound.

Conclusion

This compound is a potent and selective SAM-competitive inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models of non-small cell lung cancer. Its mechanism of action, involving the reduction of SDMA, alteration of mRNA splicing, and induction of cell cycle arrest and apoptosis, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on PRMT5 inhibitors and related cancer therapies. The findings from the Phase 1 clinical trial (NCT03854227) have shown a tolerable safety profile and objective clinical responses in a subset of patients, further validating PRMT5 as a promising cancer target.[8][9] However, the identification of predictive biomarkers remains an area for further investigation to optimize patient selection for treatment with this compound.[8]

References

- 1. Collection - Data from SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 2. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 6. reactionbiology.com [reactionbiology.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of PF-06939999 in mRNA Splicing

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its significant role in the modulation of mRNA splicing. This document details the mechanism of action, summarizes key quantitative data from clinical investigations, and outlines the experimental methodologies used to characterize this compound.

Introduction: this compound and the Therapeutic Targeting of PRMT5

This compound is an orally available, selective, small-molecule inhibitor of PRMT5.[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] The overexpression of PRMT5 has been observed in a variety of solid tumors and hematological malignancies, correlating with poor clinical outcomes.[4][5] PRMT5 plays a crucial role in several cellular processes integral to cancer progression, including cell cycle regulation, signal transduction, and, most notably, pre-messenger RNA (mRNA) splicing.[4]

The dysregulation of mRNA splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms.[6] Key components of the spliceosome machinery are substrates for PRMT5, and their methylation is essential for the proper assembly and function of the spliceosome.[2][3] By inhibiting PRMT5, this compound disrupts this process, leading to global changes in mRNA splicing, which can selectively induce growth arrest and cell death in cancer cells dependent on this pathway.[2][7] This makes this compound a promising therapeutic agent for tumors harboring alterations in mRNA splicing pathways.[7]

Mechanism of Action: From PRMT5 Inhibition to Splicing Modulation

This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT5.[4][8][9] PRMT5 transfers a methyl group from SAM to its substrates. This compound competitively binds to the SAM-binding pocket of PRMT5, preventing the methylation of its target proteins.[8]

A primary consequence of PRMT5 inhibition is the reduced symmetric dimethylation of arginine (SDMA) on key spliceosomal proteins, such as SmB, SmD1, and SmD3.[3] This methylation is critical for the assembly of the methylosome, a complex required for the maturation of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[3] The inhibition of PRMT5 by this compound leads to impaired spliceosome function, resulting in global alterations to pre-mRNA splicing, including exon skipping and intron retention.[4][8] These splicing defects can lead to the production of non-functional proteins or trigger nonsense-mediated decay of transcripts, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[8]

References

- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. drughunter.com [drughunter.com]

The Modulation of Symmetric Dimethylarginine (SDMA) by PF-06939999: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06939999 is a potent and selective, orally available small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] The primary pharmacodynamic effect of this compound is the reduction of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity.[1][3] Elevated levels of SDMA are implicated in various pathological processes, including the modulation of nitric oxide synthase (NOS) activity and inflammatory pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on SDMA levels as demonstrated in preclinical and clinical studies, and the associated signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound and SDMA

This compound is a competitive inhibitor of S-adenosylmethionine (SAM), a cofactor for PRMT5, which leads to a dose-dependent decrease in SDMA levels.[4] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates.[4] This post-translational modification plays a crucial role in several cellular processes, including gene transcription, cell signaling, and mRNA splicing.[4]

Symmetric dimethylarginine (SDMA) is a methylated amino acid that is produced at a constant rate by all nucleated cells and is primarily eliminated by renal excretion.[5] Consequently, SDMA has emerged as a sensitive biomarker for renal function.[5] Beyond its role as a biomarker, emerging evidence suggests that SDMA is a uremic toxin and a modulator of key biological pathways, including nitric oxide synthesis and inflammation.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of PRMT5. This inhibition reduces the methylation of arginine residues on PRMT5 substrates, leading to a decrease in the production of SDMA.

Mechanism of this compound action.

Quantitative Data on this compound and SDMA Modulation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Cell Line | Parameter | Value | Reference |

| A427 | IC50 for SDMA protein expression | 1.1 nM | [6] |

Table 2: Clinical Pharmacodynamics of this compound (Phase 1 Study NCT03854227)

| Dose Escalation (Oral) | Number of Patients | Reduction in Plasma SDMA at Steady State | Reference |

| 0.5 mg to 12 mg daily (QD or BID) | 28 | 58.4% - 87.5% | [2][7] |

Table 3: Clinical Pharmacokinetics of this compound (Phase 1 Study NCT03854227)

| Parameter | Value | Condition | Reference |

| Time to Steady State | Day 15 | Multiple oral dosing | [4] |

| Recommended Phase 2 Dose (RP2D) | 6 mg QD | Monotherapy | [1] |

Signaling Pathways Modulated by SDMA

Elevated SDMA levels have been shown to interfere with nitric oxide (NO) production and promote inflammation.

SDMA and Nitric Oxide Synthase (NOS) Pathway

SDMA is not a direct inhibitor of nitric oxide synthase (NOS). However, it can indirectly reduce NO availability by competing with arginine for cellular uptake. Reduced intracellular arginine levels can limit the substrate for NOS, leading to decreased NO production.

SDMA's impact on the NOS pathway.

Experimental Protocols

Measurement of Plasma/Serum SDMA by LC-MS/MS

This protocol provides a general framework for the quantification of SDMA in biological matrices using liquid chromatography-tandem mass spectrometry.

Objective: To accurately measure the concentration of SDMA in plasma or serum samples.

Materials:

-

Plasma or serum samples

-

Internal standard (e.g., deuterated SDMA)

-

Protein precipitation agent (e.g., methanol or acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 50 µL of sample, add an equal volume of internal standard solution.

-

Add a protein precipitation agent (e.g., 300 µL of methanol).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify SDMA and the internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of SDMA to the internal standard.

-

Determine the concentration of SDMA in the samples by comparing the peak area ratios to a standard curve.

-

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. researchgate.net [researchgate.net]

- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ascopubs.org [ascopubs.org]

Target Validation of PF-06939999 in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06939999 is an orally available, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a type II arginine methyltransferase that plays a critical role in various cellular processes, including cell proliferation, signal transduction, and mRNA splicing, primarily through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][4] Overexpression of PRMT5 has been observed in a variety of solid tumors and is often associated with poor prognosis, making it a compelling target for cancer therapy.[5] This technical guide provides a comprehensive overview of the target validation of this compound in solid tumors, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.

Core Target: Protein Arginine Methyltransferase 5 (PRMT5)

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.[6] Its enzymatic activity is crucial for the proper functioning of the spliceosome, regulation of gene transcription, and modulation of signaling pathways.[2][4] In cancer, dysregulation of PRMT5 activity contributes to oncogenesis by altering the expression of tumor suppressor genes and oncogenes.[1][2]

PRMT5 Signaling Pathway

The inhibitory action of this compound on PRMT5 leads to a cascade of downstream effects that ultimately impact cancer cell growth and survival. PRMT5, in complex with its binding partner MEP50, utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on various substrates. Key substrates include components of the spliceosome machinery and histone proteins (e.g., H4R3, H3R8).[2] Methylation of spliceosome components by PRMT5 is critical for proper pre-mRNA splicing. Inhibition of PRMT5 by this compound disrupts this process, leading to alternative splicing events, such as exon skipping and intron retention, which can generate non-functional proteins or trigger nonsense-mediated decay.[7] Furthermore, PRMT5-mediated histone methylation can repress the transcription of tumor suppressor genes.[1][2] By inhibiting PRMT5, this compound can lead to the re-expression of these genes, thereby impeding tumor growth. Downstream signaling pathways affected by PRMT5 inhibition include those driven by growth factor receptors like EGFR and FGFR3, as well as the PI3K/AKT/mTOR and ERK pathways.[4][8]

Preclinical Validation

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines. The cellular activity of this compound is often assessed by measuring the reduction of its direct pharmacodynamic biomarker, SDMA.

| Cell Line | Tumor Type | IC50 (nM) | Reference |

| A427 | Non-Small Cell Lung Cancer | 1.1 | [9] |

| NCI-H441 | Non-Small Cell Lung Cancer | Data not specified | [7] |

| NCI-H1975 | Non-Small Cell Lung Cancer | Data not specified | [7] |

| A549 | Non-Small Cell Lung Cancer | Data not specified | [7] |

Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in mouse xenograft models of human solid tumors. These studies have shown significant tumor growth inhibition in a dose-dependent manner.

| Xenograft Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| A427 | Non-Small Cell Lung Cancer | 3-30 mg/kg, PO, QD for 44 days | Significant inhibition (specific % not detailed) | [7] |

| NCI-H441 | Non-Small Cell Lung Cancer | 3-30 mg/kg, PO, QD for 36 days | Significant inhibition (specific % not detailed) | [7] |

| NCI-H441 (U2AF1S34F mutant) | Non-Small Cell Lung Cancer | 3 mg/kg QD | 14.9 | [10] |

| NCI-H441 (U2AF1S34F mutant) | Non-Small Cell Lung Cancer | 5 mg/kg BID | 55.5 | [10] |

Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models.

Clinical Validation

A Phase 1, open-label, dose-escalation and expansion study (NCT03854227) was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.[3]

Clinical Trial Summary

| Parameter | Details | Reference |

| Trial Identifier | NCT03854227 | [3] |

| Phase | 1 | [3] |

| Patient Population | Advanced or metastatic solid tumors, including NSCLC, HNSCC, esophageal, endometrial, cervical, and bladder cancer. | [3] |

| Dosing | 0.5 mg to 12 mg daily (QD or BID) in 28-day cycles. | [3][5] |

| Recommended Phase 2 Dose | 6 mg QD | [11] |

Table 3: Overview of the Phase 1 Clinical Trial of this compound.

Clinical Efficacy and Safety

| Efficacy Outcome | Result | Reference |

| Partial Response (PR) | 3 patients (6.8%) (1 HNSCC, 2 NSCLC) | [3] |

| Stable Disease (SD) | 19 patients (43.2%) | [3] |

Table 4: Preliminary Efficacy of this compound in the Phase 1 Trial.

The most common treatment-related adverse events (TRAEs) were hematological, including anemia and thrombocytopenia.[3][5] Dose-limiting toxicities included thrombocytopenia, anemia, and neutropenia.[3][5]

| Grade ≥3 Treatment-Related Adverse Events | Incidence (%) | Reference |

| Anemia | 28 | [3] |

| Thrombocytopenia/Platelet Count Decreased | 22 | [3] |

| Fatigue | 6 | [3] |

| Neutropenia | 4 | [3] |

Table 5: Common Grade ≥3 Treatment-Related Adverse Events.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of solid tumor cell lines.

Methodology:

-

Solid tumor cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Female athymic nude mice are inoculated subcutaneously with a suspension of human solid tumor cells (e.g., A427, NCI-H441).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules (e.g., once or twice daily). The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., SDMA levels).

Pharmacodynamic Biomarker Assay (SDMA Measurement)

Objective: To quantify the levels of symmetric dimethylarginine (SDMA) in plasma or tumor tissue as a measure of PRMT5 inhibition.

Methodology:

-

Sample Preparation: Plasma samples are collected from patients or animals at specified time points. Proteins are precipitated from the plasma using a solvent like methanol.[12] For tumor tissue, homogenization and protein extraction are performed.

-

LC-MS/MS Analysis: The prepared samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]

-

Chromatography: Separation of SDMA from other analytes is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.[13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for SDMA and an internal standard.[12][13]

-

-

Quantification: The concentration of SDMA is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of SDMA.

Conclusion

The comprehensive preclinical and clinical data strongly support the validation of PRMT5 as a therapeutic target in solid tumors. The selective PRMT5 inhibitor, this compound, has demonstrated potent anti-tumor activity in vitro and in vivo, which has translated into objective clinical responses in a subset of patients with advanced solid tumors.[3] The manageable safety profile observed in the Phase 1 clinical trial further supports its continued development.[3] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy and exploring combination strategies to enhance its anti-tumor efficacy.

References

- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. onclive.com [onclive.com]

- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PF-06939999: A Deep Dive into its Anti-Cancer Activity

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical data for PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The data presented herein demonstrates the anti-proliferative activity of this compound in various cancer models and elucidates its mechanism of action through the modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the oncology field.

Executive Summary

This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) binding site of PRMT5, a crucial enzyme implicated in a variety of cellular processes frequently dysregulated in cancer. Preclinical studies have demonstrated that this compound effectively reduces the proliferation of cancer cells, particularly in models of non-small cell lung cancer (NSCLC). This anti-tumor activity is associated with a dose-dependent decrease in symmetric dimethyl arginine (SDMA) levels, a key pharmacodynamic biomarker of PRMT5 inhibition. In vivo studies utilizing xenograft models have further corroborated these findings, showing significant tumor growth inhibition upon treatment with this compound. The collective preclinical data strongly support the rationale for the clinical development of this compound as a targeted therapy for cancers with dysregulated PRMT5 activity.

In Vitro Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cancer cell lines. While a comprehensive table of IC50 values across a wide panel of cell lines is not publicly available in a consolidated format, studies have highlighted its activity, particularly in NSCLC cell lines.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Selected NSCLC Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| A427 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as having anti-proliferative activity.[1][2] | Treatment leads to dose-dependent decreases in SDMA levels.[2] |

| NCI-H441 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as having anti-proliferative activity. | |

| NCI-H1975 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as having anti-proliferative activity.[1] | |

| A549 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as inducing senescence.[1][2] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in vivo using human cancer cell line-derived xenograft models in mice. These studies have demonstrated significant, dose-dependent tumor growth inhibition in NSCLC models.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models [3]

| Xenograft Model | Treatment Dose & Schedule | Treatment Duration | Tumor Growth Inhibition (%) | SDMA Reduction in Tumors (%) |

| A427 | 1 mg/kg QD | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | 66.4 |

| A427 | 3 mg/kg QD | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | 79.8 |

| A427 | 1 mg/kg BID | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |

| A427 | 3 mg/kg BID | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |

| NCI-H441 | 1 mg/kg QD | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | 70.6 |

| NCI-H441 | 3 mg/kg QD | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | 85.9 |

| NCI-H441 | 1 mg/kg BID | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |

| NCI-H441 | 3 mg/kg BID | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |

QD: Once daily; BID: Twice daily

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound is typically assessed using a tetrazolium-based colorimetric assay, such as the MTT assay.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Study

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Cell Implantation: A suspension of human cancer cells (e.g., A427 or NCI-H441) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (e.g., by gavage) at various doses and schedules. The vehicle control group receives the formulation without the active compound.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Animal body weights are monitored as an indicator of general health and potential toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected for the analysis of biomarkers such as SDMA.

-

Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated.

Symmetric Dimethylarginine (SDMA) Measurement

SDMA levels, a product of PRMT5 enzymatic activity, are measured as a pharmacodynamic biomarker of target engagement.

-

Sample Collection: Tumor tissue lysates or plasma samples are collected from treated and control animals.

-

Sample Preparation: Proteins in the samples are precipitated and removed.

-

Chromatographic Separation: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS). The sample is injected onto a chromatography column to separate SDMA from other components.

-

Mass Spectrometry Detection: The separated SDMA is then detected and quantified by a mass spectrometer.

-

Data Analysis: The concentration of SDMA in the samples is determined by comparing the signal to a standard curve of known SDMA concentrations. The percentage of SDMA reduction in treated samples is calculated relative to the control group.[4][5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting PRMT5, a key enzyme that methylates a variety of protein substrates involved in critical cellular processes.

Caption: Mechanism of action of this compound.

By inhibiting PRMT5, this compound prevents the methylation of key protein substrates. This leads to alterations in gene expression, mRNA splicing, and the activity of transcription factors, ultimately resulting in cell cycle arrest and the inhibition of cancer cell proliferation.

Experimental Workflow

The preclinical evaluation of this compound follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound provide a strong foundation for its development as a novel anti-cancer agent. Its potent in vitro anti-proliferative activity and significant in vivo tumor growth inhibition in cancer models, coupled with a clear mechanism of action and a quantifiable pharmacodynamic biomarker, underscore its potential as a targeted therapy. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this compound in patients with cancers characterized by PRMT5 dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-06939999: A Potent and Selective PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06939999 is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] As a Symmetric Dimethylarginine (SDMA) competitive inhibitor, this compound has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and has been investigated in clinical trials for various advanced solid tumors.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development efforts in oncology.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical name (1S,2S,5R)-3-((6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)oxy)-5-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1S,2S,5R)-3-((6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)oxy)-5-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | [1] |

| Chemical Formula | C22H23F3N4O3 | [1][5][6] |

| Molecular Weight | 448.44 g/mol | [2][6] |

| CAS Number | 2159123-14-3 | [1][2] |

| SMILES | CC1=C2C=CN(C2=NC=N1)[C@@H]3C--INVALID-LINK--O">C@@HOC4=C5CNCCC5=C(C(=C4)C(F)F)F | [5] |

| Appearance | White to off-white solid | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] By competitively binding to the S-adenosylmethionine (SAM) cofactor binding site of PRMT5, this compound disrupts its methyltransferase activity.[2] This inhibition leads to a reduction in global SDMA levels, a key biomarker of PRMT5 activity.[3]

The anti-tumor effects of this compound are primarily attributed to its impact on two critical cellular processes: mRNA splicing and cell cycle regulation .

Modulation of mRNA Splicing

PRMT5 is a key component of the spliceosome, and its inhibition by this compound leads to alterations in pre-mRNA splicing, including exon skipping and intron retention.[2] This dysregulation of splicing can affect the expression and function of numerous proteins, including those involved in cell proliferation and survival. Tumors with mutations in splicing factors, such as RBM10, have shown increased sensitivity to this compound.

This compound Mechanism of Action on mRNA Splicing.

Cell Cycle Regulation and Apoptosis

Inhibition of PRMT5 by this compound has been shown to induce cell cycle arrest, primarily at the G1 phase in some cell lines (e.g., A427) and the G2/M phase in others (e.g., NCI-H1975).[2] Furthermore, treatment with this compound can lead to the induction of apoptosis, as evidenced by increases in apoptotic markers.[5] In certain cell lines, such as A549, this compound has also been observed to induce senescence.[2]

Cellular Fates Induced by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

| Assay | Cell Line | Endpoint | Value | Reference |

| SDMA Inhibition | A427 | IC50 | 1.1 nM | [2][3] |

| Cell Proliferation | A427 | IC50 | 1.1 nM | [2] |

| Cell Proliferation | NCI-H441 | IC50 | 2.5 nM | |

| Cell Proliferation | NCI-H1975 | IC50 | 3.6 nM | |

| Cell Proliferation | A549 | IC50 | 1.8 nM | |

| PRMT5 Inhibition | - | Ki | <5 pM | [3] |

Table 2: In Vivo Anti-Tumor Efficacy (Xenograft Models)

| Cell Line | Treatment | Duration | Outcome | Reference |

| A427 | 3 mg/kg, po, qd | 44 days | Tumor growth inhibition | [4] |

| A427 | 10 mg/kg, po, qd | 44 days | Tumor growth inhibition | [4] |

| A427 | 30 mg/kg, po, qd | 44 days | Tumor growth inhibition | [4] |

| NCI-H441 | 3 mg/kg, po, qd | 36 days | Tumor growth inhibition | [4] |

| NCI-H441 | 10 mg/kg, po, qd | 36 days | Tumor growth inhibition | [4] |

| NCI-H441 | 30 mg/kg, po, qd | 36 days | Tumor growth inhibition | [4] |

Table 3: Clinical Trial Data (NCT03854227) - Phase 1

| Parameter | Value | Reference |

| Dose Escalation | 0.5 mg to 12 mg daily (QD or BID) | [6] |

| Recommended Phase 2 Dose | 6 mg QD | [3] |

| Partial Response (PR) | 2 patients (1 HNSCC, 1 NSCLC) | [6] |

| Common Treatment-Related Adverse Events (Any Grade) | Anemia (43%), Thrombocytopenia (32%), Dysgeusia (29%), Nausea (29%) | [6] |

| Dose-Limiting Toxicities | Thrombocytopenia, Anemia, Neutropenia | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted for determining the viability of cells in culture after treatment with this compound.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Mammalian cells in culture

-

This compound stock solution

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include vehicle-only control wells.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 7 days).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

Cell Proliferation Assay Workflow.

Western Blot Analysis

This protocol is for the detection of protein expression levels, such as SDMA-modified proteins.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-SDMA)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells treated with this compound and control cells. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Non-Small Cell Lung Cancer Xenograft Model

This protocol outlines the establishment and monitoring of NSCLC xenografts in mice.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

NSCLC cell lines (e.g., A427, NCI-H441)

-

Matrigel

-

This compound formulation for oral administration

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally once daily (po, qd) at the desired doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.

-

-

Endpoint:

-

Continue treatment for the specified duration (e.g., 36-44 days).

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

-

Xenograft Model Experimental Workflow.

Conclusion

This compound is a well-characterized, potent, and selective PRMT5 inhibitor with demonstrated anti-tumor activity in preclinical models, particularly in the context of splicing-dysregulated cancers. Its mechanism of action, involving the dual disruption of mRNA splicing and cell cycle progression, provides a strong rationale for its therapeutic potential. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to further elucidate the role of PRMT5 inhibition in oncology and to advance the development of novel cancer therapeutics. While the clinical development of this compound has been discontinued based on a portfolio review, the knowledge gained from its study continues to inform the development of other PRMT5 inhibitors.[6]

References

- 1. buckinstitute.org [buckinstitute.org]

- 2. OUH - Protocols [ous-research.no]

- 3. promega.com [promega.com]

- 4. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 5. bosterbio.com [bosterbio.com]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

The Antiproliferative Landscape of PF-06939999: A Technical Guide to its Efficacy in Cancer Cells

For Immediate Release

This technical guide provides an in-depth analysis of the antiproliferative effects of PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action

This compound is a small-molecule inhibitor that targets PRMT5, an enzyme frequently overexpressed in a variety of solid tumors and hematologic malignancies.[1] PRMT5 plays a crucial role in several cellular processes integral to cancer progression, including cell cycle regulation, mRNA splicing, and signal transduction.[2] The primary mode of action of this compound involves the inhibition of PRMT5's methyltransferase activity, leading to a reduction in the symmetric dimethylation of arginine (SDMA) on its substrate proteins.[3] This disruption of PRMT5 function ultimately results in cell cycle arrest, induction of apoptosis, and a potent antiproliferative effect in cancer cells.[1] Notably, non-small-cell lung cancer (NSCLC) cells with mutations in splicing factors have shown heightened sensitivity to this compound.[4]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of this compound has been evaluated across a panel of cancer cell lines, with a particular focus on Non-Small Cell Lung Cancer (NSCLC). The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound.

| Cell Line | Cancer Type | Parameter | IC50 Value | Citation |

| A427 | Non-Small Cell Lung Cancer | SDMA Inhibition | 1.1 nM | [1] |

| NSCLC Panel with Splicing Factor Mutations | Non-Small Cell Lung Cancer | Proliferation | ≤ 50 nM | [5] |

| A427, NCI-H441, NCI-H1975, A549 | Non-Small Cell Lung Cancer | Proliferation | Effective in the 0.1 nM - 1 µM range | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate the plates for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10^5 cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PRMT5 signaling pathway and the experimental workflows for the key assays described above.

Caption: PRMT5 Signaling Pathway and Inhibition by this compound.

Caption: Key Experimental Workflows for this compound Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

PF-06939999 in Head and Neck Squamous Cell Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy to treat, with a critical need for novel therapeutic strategies. One emerging target of interest is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in HNSCC and associated with poor prognosis. PF-06939999 is a potent and selective small-molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of the research on this compound in the context of HNSCC, summarizing key clinical trial data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action

This compound is an orally available, selective inhibitor of PRMT5.[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, pre-mRNA splicing, signal transduction, and DNA damage repair. In the context of HNSCC, PRMT5 overexpression has been linked to the promotion of carcinogenesis and metastasis.[2][3] By inhibiting PRMT5, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. One of the key mechanisms is the modulation of pre-mRNA splicing, as PRMT5 methylates components of the spliceosome machinery.[4][5] Inhibition of PRMT5 can therefore be particularly effective in tumors with mutations in splicing factor genes.[1]

Clinical Research: Phase 1 Trial (NCT03854227)

A phase 1, first-in-human, dose-escalation and expansion study (NCT03854227) evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with selected advanced or metastatic solid tumors, including HNSCC.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT03854227 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics (All Tumor Types in Dose Escalation Part)

| Characteristic | Value |

| Number of Patients | 28 |

| Median Age (Range) | 61.5 years (32-84) |

| Sex (Female) | 54% |

| Median Number of Prior Therapies | 4 |

Source:[4]

Table 2: Safety and Tolerability - Most Common Treatment-Related Adverse Events (TRAEs) (All Grades, All Cycles)

| Adverse Event | Frequency |

| Anemia | 43% |

| Thrombocytopenia | 32% |

| Dysgeusia | 29% |

| Nausea | 29% |

| Fatigue | 29% |

Source:[4]

Table 3: Safety and Tolerability - Grade ≥3 Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Frequency |

| Anemia | 28% |

| Thrombocytopenia/Platelet count decreased | 22% |

| Fatigue | 6% |

| Neutropenia | 4% |

Source:[1]

Table 4: Preliminary Efficacy in HNSCC

| Parameter | Value |

| Number of HNSCC Patients with Confirmed Partial Response | 1 |

| Overall Response Rate (ORR) in Efficacy-Evaluable Population (all tumor types, n=28) | 2 partial responses (1 HNSCC, 1 NSCLC) |

Experimental Protocols

In Vitro Cell Proliferation Assay (Representative Protocol)

This protocol is a representative example for assessing the anti-proliferative effects of a PRMT5 inhibitor on HNSCC cell lines.

-

Cell Culture: HNSCC cell lines (e.g., FaDu, Cal27) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, cells are treated with increasing concentrations of this compound (or another PRMT5 inhibitor) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 72-96 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model (Representative Protocol for a PRMT5 Inhibitor in HNSCC)

This protocol describes a general procedure for evaluating the in vivo efficacy of a PRMT5 inhibitor in an HNSCC patient-derived xenograft (PDX) model.

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to prevent graft rejection.

-

Tumor Implantation: Patient-derived HNSCC tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length × width²)/2).

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. The treatment group receives the PRMT5 inhibitor (e.g., formulated for oral gavage) at a specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Assessment: At the end of the study, tumors and plasma can be collected to assess target engagement by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, via methods like ELISA or mass spectrometry.

-

Histological Analysis: Tumors can be formalin-fixed and paraffin-embedded for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Signaling Pathways and Visualizations

PRMT5 Signaling in HNSCC

PRMT5 plays a multifaceted role in HNSCC by methylating various substrates, which in turn affects multiple downstream signaling pathways implicated in cancer progression. Inhibition of PRMT5 by this compound is designed to disrupt these oncogenic signaling cascades.

References

- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Head and neck cancer patient-derived xenograft models - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PF‑06939999, a potent and selective PRMT5 inhibitor, in patients with advanced or metastatic solid tumors: A phase 1 dose escalation study. - ASCO [asco.org]

- 5. Pfizer Advances Bold Vision for Future of Cancer Care at the ASCO 2025 Annual Meeting | Pfizer [pfizer.com]

- 6. Development of a new in vivo model for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of PF-06939999

Audience: Researchers, scientists, and drug development professionals in the field of oncology.

Introduction: PF-06939999 is a potent and selective, orally bioavailable, S-adenosylmethionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including pre-mRNA splicing, cell cycle regulation, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on substrate proteins.[3][5] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][6] These application notes provide detailed protocols for the in vitro evaluation of this compound's biochemical and cellular activities.

I. Biochemical Potency and Selectivity

Objective: To determine the inhibitory activity of this compound against the PRMT5/MEP50 complex and assess its selectivity against other methyltransferases and kinases.

Summary of Quantitative Data:

| Parameter | Value | Assay System |

| Biochemical Potency (Ki) | <50 pM | Enzymatic assay with human full-length PRMT5/MEP50 complex and SmD3-derived peptide substrate.[1] |

| Cellular SDMA IC50 | 0.417 nM | ELISA in cancer cells.[1] |

| 1.1 nM | Western Blot in A427 cells.[2] | |

| Anti-proliferative IC50 (NSCLC) | 1.3 nM to 79.2 nM | 7-day cell proliferation assay in various NSCLC cell lines.[1] |

| Selectivity | No significant activity (>20% inhibition) | Assessed at 10 µM against panels of protein methyltransferases and kinases.[1] |

Experimental Protocol: PRMT5 Biochemical Potency Assay

This protocol is adapted from methodologies described for potent PRMT5 inhibitors.[1][7]

Materials:

-

Human full-length PRMT5/MEP50 complex

-

Peptide substrate (e.g., based on the C-terminal GR-rich region of SmD3)

-

S-adenosylmethionine (SAM), including a radiolabeled version (e.g., [3H]-SAM)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a microtiter plate, combine the PRMT5/MEP50 enzyme complex, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding a mixture of unlabeled and [3H]-SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.

Diagram: Biochemical Assay Workflow

Caption: Workflow for the PRMT5 biochemical potency assay.

II. Cellular Activity Assays

Objective: To assess the effect of this compound on PRMT5 activity within a cellular context by measuring the levels of symmetric dimethyl arginine (SDMA), a direct product of PRMT5, and to evaluate its anti-proliferative effects.

Experimental Protocol: Cellular SDMA Reduction Assay

This protocol is based on methods used to evaluate the cellular activity of this compound.[5][8]

Materials:

-

Cancer cell line (e.g., A427 non-small cell lung cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibody against SDMA

-

Secondary antibody (HRP-conjugated)

-

Western blot or ELISA reagents

Procedure (Western Blot):

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose range of this compound for a specified duration (e.g., 72 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-SDMA antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Determine the IC50 for SDMA reduction.

Experimental Protocol: Anti-Proliferative Assay

This protocol is based on the methods described for assessing the anti-proliferative effects of this compound.[1][2][8]

Materials:

-

Cancer cell lines (e.g., NSCLC cell lines like A427, NCI-H441, NCI-H1975, A549)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates and allow them to attach.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for an extended period (e.g., 7 days) to assess long-term effects on proliferation.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation for each concentration and determine the IC50 values.

Diagram: Cellular Assay Workflow

Caption: Workflow for cellular SDMA and anti-proliferation assays.

III. Mechanism of Action Assays

Objective: To elucidate the downstream cellular effects of PRMT5 inhibition by this compound, including impacts on the cell cycle and apoptosis.

Experimental Protocol: Cell Cycle Analysis

This protocol is based on methods used to study the effect of this compound on the cell cycle.[2][8]

Materials:

-

Cancer cell lines (e.g., A427, NCI-H1975)

-

This compound

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 5 days).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C.

-

Wash the fixed cells and resuspend in PI staining solution.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.

Experimental Protocol: Apoptosis Assay

This protocol is adapted from general apoptosis assay methodologies and findings for this compound.[2][8]

Materials:

-

Cancer cell line (e.g., A427)

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time (e.g., 96 hours).

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram: PRMT5 Signaling Pathway and Downstream Effects

Caption: Simplified signaling pathway of PRMT5 and its inhibition by this compound.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-based Proliferation Assays with PF-06939999

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06939999 is a potent and selective, orally available small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including cell cycle regulation, mRNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines using common cell-based assays.

Mechanism of Action

This compound inhibits the catalytic activity of PRMT5, leading to a reduction in symmetric dimethylarginine (sDMA) levels on its substrates. This inhibition of PRMT5 function disrupts downstream cellular processes that are critical for cancer cell proliferation and survival. The primary mechanisms through which this compound exerts its anti-proliferative effects include:

-

Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[3]

-

Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.

-

Modulation of mRNA Splicing: As PRMT5 is a key component of the spliceosome, its inhibition by this compound can lead to alterations in pre-mRNA splicing, affecting the expression of genes essential for tumor growth.[2]

-

Induction of Senescence: In some cell lines, this compound can induce a state of irreversible growth arrest known as senescence.[3]

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Key Characteristics | Assay Type | Endpoint | Result |

| A427 | NSCLC | Biomarker Reduction | sDMA levels | Dose-dependent decrease at 72 hours[3] |

| A427 | NSCLC | Proliferation | CellTiter-Glo® | Dose-dependent inhibition (7-day assay)[3] |

| NCI-H1975 | NSCLC | Proliferation | CellTiter-Glo® | Dose-dependent inhibition (7-day assay)[3] |

| A549 | NSCLC | Senescence | Not specified | Induction of senescence after 10 days[3] |

Note: Specific IC50 values from a single comprehensive panel were not publicly available in the searched literature. The table summarizes the observed anti-proliferative effects.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using CellTiter-Glo®

This protocol is adapted for determining the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A427, NCI-H1975)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-